6-acetyl-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one
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Overview
Description
6-acetyl-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound that belongs to the class of benzoxazinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The presence of both acetyl and fluoro groups in the molecule enhances its reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 6-acetyl-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one involves the reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids in the presence of trifluoroacetic acid (TFA) as a catalyst . This method is efficient and compatible with a wide range of functional groups. Another method involves the reaction of α-phenylglyoxylic acid with ortho-functionalized anilines using ammonium niobium oxalate (ANO) as the catalyst and PEG-400 as the solvent .
Industrial Production Methods
Industrial production of this compound typically involves scaling up the aforementioned synthetic routes. The use of TFA-catalyzed reactions and niobium-promoted reactions are preferred due to their high yields and compatibility with various functional groups. These methods can be readily scaled up to gram quantities without difficulty .
Chemical Reactions Analysis
Types of Reactions
6-acetyl-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced benzoxazinone derivatives.
Substitution: The acetyl and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions can be carried out using nucleophiles like amines, alcohols, and thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazinones, oxidized derivatives, and reduced benzoxazinone derivatives
Scientific Research Applications
6-acetyl-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in developing new therapeutic agents for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 6-acetyl-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The acetyl and fluoro groups enhance its binding affinity to enzymes and receptors, leading to the modulation of biological pathways. The compound can inhibit or activate specific enzymes, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-aryl-2H-benzo[b][1,4]oxazin-2-ones: These compounds share a similar core structure but differ in the substituents attached to the benzoxazinone ring.
2-arylbenzothiazoles: These compounds have a similar heterocyclic structure but contain a sulfur atom instead of an oxygen atom in the ring.
Uniqueness
6-acetyl-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one is unique due to the presence of both acetyl and fluoro groups, which enhance its reactivity and potential for various applications. The combination of these functional groups makes it a versatile compound for use in medicinal chemistry, material science, and other fields .
Properties
IUPAC Name |
6-acetyl-8-fluoro-4H-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO3/c1-5(13)6-2-7(11)10-8(3-6)12-9(14)4-15-10/h2-3H,4H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKDZTNKRZSMFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C(=C1)F)OCC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676871 |
Source
|
Record name | 6-Acetyl-8-fluoro-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
943994-30-7 |
Source
|
Record name | 6-Acetyl-8-fluoro-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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